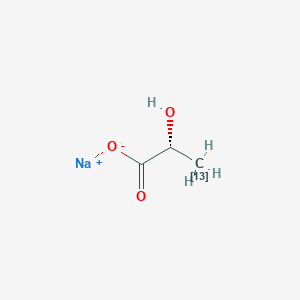
sodium;(2R)-2-hydroxy(313C)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(2R)-2-hydroxy(313C)propanoate, commonly known as sodium propionate, is the sodium salt of propionic acid. It is a white crystalline solid that is deliquescent in moist air. This compound is widely used as a food preservative, particularly in bakery products, due to its ability to inhibit mold growth .
準備方法
Synthetic Routes and Reaction Conditions
Sodium propionate is typically synthesized by the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction can be represented as follows:
C2H5COOH+NaOH→C2H5COONa+H2O
This reaction is carried out under mild conditions, usually at room temperature .
Industrial Production Methods
In industrial settings, sodium propionate is produced by neutralizing propionic acid with sodium hydroxide. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The resulting solution is then evaporated to obtain crystalline sodium propionate .
化学反応の分析
Types of Reactions
Sodium propionate undergoes several types of chemical reactions, including:
Oxidation: Sodium propionate can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to propionic acid under specific conditions.
Substitution: Sodium propionate can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Propionic acid.
Substitution: Corresponding metal propionates.
科学的研究の応用
Sodium propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in cell culture media to inhibit bacterial growth.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Used as a preservative in food products, cosmetics, and pharmaceuticals
作用機序
The primary mechanism by which sodium propionate exerts its effects is through the inhibition of microbial growth. It disrupts the metabolic pathways of bacteria and fungi, leading to their inability to reproduce and survive. This is particularly effective in acidic environments, where the undissociated form of propionic acid can penetrate microbial cell membranes and interfere with intracellular processes .
類似化合物との比較
Similar Compounds
Calcium propionate: Another salt of propionic acid, used similarly as a food preservative.
Potassium propionate: Also used as a preservative with similar properties.
Uniqueness
Sodium propionate is unique in its high solubility in water and its effectiveness at lower concentrations compared to calcium and potassium propionates. This makes it particularly suitable for use in liquid formulations and applications where rapid dissolution is required .
特性
分子式 |
C3H5NaO3 |
|---|---|
分子量 |
113.05 g/mol |
IUPAC名 |
sodium;(2R)-2-hydroxy(313C)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1/i1+1; |
InChIキー |
NGSFWBMYFKHRBD-MDBPNCOTSA-M |
異性体SMILES |
[13CH3][C@H](C(=O)[O-])O.[Na+] |
正規SMILES |
CC(C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















